molecular formula C12H11NO3 B15333706 Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Cat. No.: B15333706
M. Wt: 217.22 g/mol
InChI Key: XCTBEJMLILGUTB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-methyl-2-oxoquinoline-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-13-10-7-9(12(15)16-2)4-3-8(10)5-6-11(13)14/h3-7H,1-2H3

InChI Key

XCTBEJMLILGUTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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